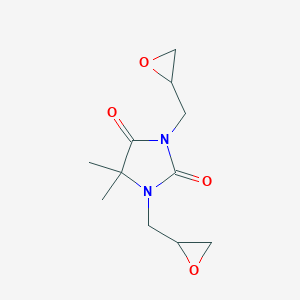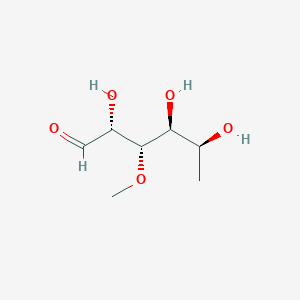
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal, also known as L-rhamnose, is a naturally occurring sugar that is commonly found in plants, bacteria, and fungi. This sugar has a unique structure that makes it an important component in various biological processes. In
Mechanism Of Action
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal exerts its biological effects through various mechanisms. It has been found to inhibit the growth of bacteria by disrupting their cell wall synthesis. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal also modulates the immune system by regulating the production of cytokines and chemokines. Additionally, (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical And Physiological Effects
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has various biochemical and physiological effects. It is a component of glycoproteins and glycolipids, which play important roles in cell signaling and communication. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has also been shown to improve gut health by promoting the growth of beneficial bacteria and reducing inflammation.
Advantages And Limitations For Lab Experiments
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has several advantages for lab experiments. It is readily available and can be synthesized using enzymatic methods. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal is also non-toxic and has low immunogenicity. However, (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has some limitations for lab experiments. It is highly soluble in water, which can make it difficult to work with in certain experiments. Additionally, (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal can be expensive to produce in large quantities.
Future Directions
There are several future directions for the study of (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal. One area of interest is the development of (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal-based therapies for the treatment of various diseases. Another area of interest is the exploration of (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal as a potential prebiotic for improving gut health. Additionally, the development of new enzymatic methods for the synthesis of (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal could improve its availability and reduce its cost.
Conclusion:
In conclusion, (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal is a naturally occurring sugar with unique biological properties. It has been extensively studied for its antimicrobial, anti-inflammatory, and antioxidant effects. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has potential therapeutic applications in the treatment of cancer, diabetes, and cardiovascular diseases. Its availability and cost can be improved through the development of new enzymatic synthesis methods. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal is a promising area of research for the development of new therapies and the improvement of gut health.
Synthesis Methods
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal can be synthesized through various methods including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal from starting materials. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of starting materials into (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal. Enzymatic synthesis is preferred over chemical synthesis due to its high selectivity and efficiency.
Scientific Research Applications
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has been extensively studied for its various biological activities. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has also been shown to have potential therapeutic applications in the treatment of cancer, diabetes, and cardiovascular diseases.
properties
CAS RN |
18546-08-2 |
|---|---|
Product Name |
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal |
Molecular Formula |
C7H14O5 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2,4,5-trihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5-,6-,7+/m0/s1 |
InChI Key |
MPQBLCRFUYGBHE-ZTYPAOSTSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]([C@@H]([C@H](C=O)O)OC)O)O |
SMILES |
CC(C(C(C(C=O)O)OC)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



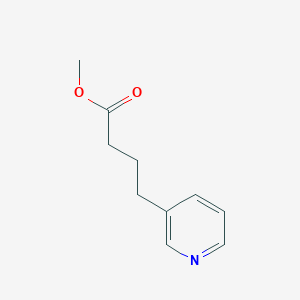
![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)
![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)
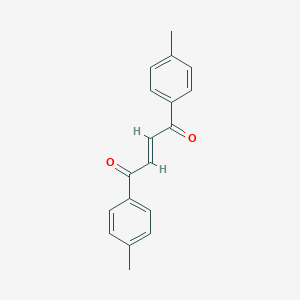
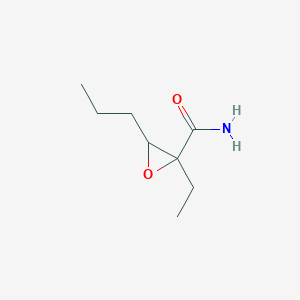
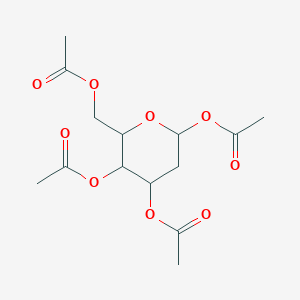
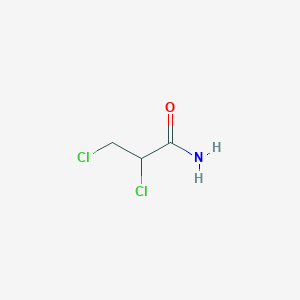
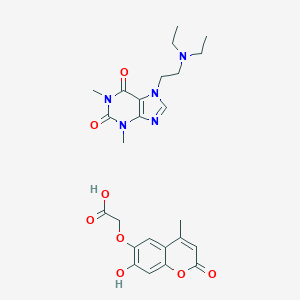
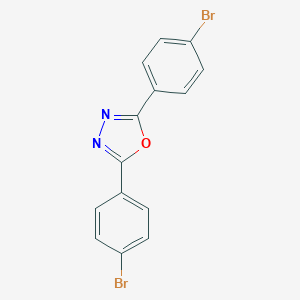
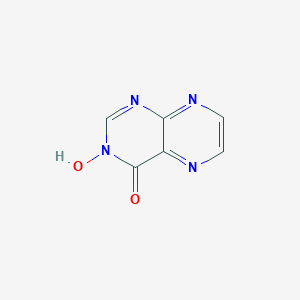
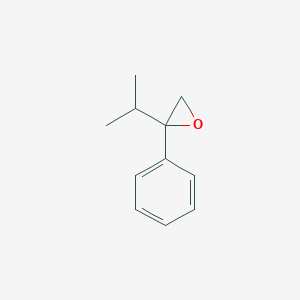
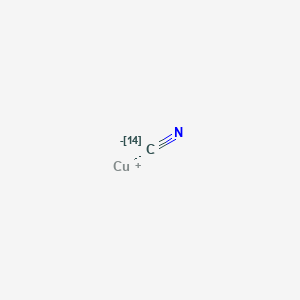
![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)
